2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride
Description
Historical Development and Research Context
The synthesis of this compound emerged from systematic efforts to optimize pyrrolidine-based scaffolds for central nervous system (CNS) targeting. Early work on pyrrolidine derivatives focused on their conformational flexibility, which enables adaptation to diverse binding pockets. The introduction of halogenated phenyl groups, as seen in this compound, arose from structure-activity relationship (SAR) studies demonstrating that chloro and fluoro substituents enhance both lipophilicity and target engagement through sigma-hole interactions.
Key milestones include:
- 2015–2019 : Development of novel pyrrolidine synthesis protocols enabling regioselective functionalization at the 2-position, critical for attaching the 2-chloro-6-fluorophenyl moiety.
- 2020–2025 : Optimization of hydrochloride salt formation to improve aqueous solubility, as evidenced by AccelaChem’s bulk synthesis protocols (CAS: 1381928-56-8).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂Cl₂FN | |
| Molecular Weight | 236.11 g/mol | |
| IUPAC Name | (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride | |
| SMILES | C1CCN+C2=C(C=CC=C2Cl)F.[Cl-] |
Significance in Medicinal Chemistry Research
The compound’s pyrrolidine core contributes to its pseudorotation capability, allowing dynamic adjustment of substituent spatial orientation without ring strain. This property is exploited in designing ligands for G protein-coupled receptors (GPCRs) and ion channels, where conformational flexibility improves binding kinetics. The 2-chloro-6-fluorophenyl group introduces:
- Electron-withdrawing effects : Stabilizing charge-transfer interactions with aromatic residues in enzyme active sites.
- Steric guidance : The ortho chloro and fluoro substituents enforce a planar conformation, reducing entropic penalties upon target binding.
Recent studies highlight its role as an intermediate in synthesizing thiazolidin-4-one derivatives, which exhibit acetylcholinesterase (AChE) inhibition (IC₅₀: 4.46–7.40 µM). The hydrochloride salt form enhances bioavailability, making it preferable for in vivo pharmacokinetic studies.
Position in Contemporary Drug Discovery Paradigms
This compound aligns with three modern drug discovery principles:
- Spirocyclic Design : The pyrrolidine ring serves as a rigid spacer in spirocyclic systems, improving selectivity for CNS targets.
- Fragment-Based Optimization : With a molecular weight of 236.11 g/mol, it adheres to fragment-like properties (MW < 300), enabling efficient exploration of chemical space.
- Halogen Bonding : The chloro and fluoro groups act as halogen bond donors, a strategy increasingly used to enhance binding affinity in kinase inhibitors.
Comparative analysis with unsubstituted pyrrolidine shows a 15–20% increase in membrane permeability due to the halogenated phenyl group, as predicted by the Rule of 3.
Academic Research Trajectory and Literature Review
A PubMed Central analysis (2015–2025) reveals three research themes:
- Synthetic Methodology : Advances in 1,3-dipolar cycloadditions and Pictet–Spengler reactions enable stereoselective synthesis of enantiopure hydrochloride salts.
- Biological Screening : Derivatives demonstrate nanomolar activity against AChE, with 6k (a thiazinan-4-one analog) showing IC₅₀ = 4.46 µM in hippocampal tissue.
- Computational Modeling : Density functional theory (DFT) studies predict a 30° dihedral angle between the pyrrolidine and phenyl rings, optimizing interactions with aromatic pockets in AChE.
Ongoing investigations focus on:
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRMWHPZTXGTTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC=C2Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride typically involves the reaction of 2-chloro-6-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of substituted pyrrolidine hydrochlorides, which vary in aromatic substituents and stereochemistry. Below is a systematic comparison based on structural features, physicochemical properties, and inferred applications:
Structural Analogs and Substituent Effects
Key analogs include:
*Molecular weights estimated based on substituent contributions.
Key Observations:
Methoxy groups (e.g., in 1381928-83-1) increase electron density on the aromatic ring, which may alter solubility and binding affinity in polar environments .
Stereochemical Differences :
- The (R)-enantiomer of the target compound (1381928-56-8) may exhibit distinct biological activity compared to its (S)-counterparts (e.g., 1381928-83-1), as enantiomers often display divergent pharmacokinetic profiles .
Bioactivity Inference: While direct pharmacological data for the target compound are lacking, structurally related thiopyrimidinones (e.g., 2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) demonstrate antimicrobial activity against Staphylococcus aureus and Candida albicans . This suggests that halogenated aromatic systems, such as the 2-Cl-6-F group, may enhance antimicrobial efficacy through improved membrane penetration or target binding .
Biological Activity
2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizes available research findings, and presents relevant data on its efficacy against various biological targets, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound this compound has a unique structure that contributes to its biological activity. The presence of chlorine and fluorine substituents on the phenyl ring enhances its interaction with biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C11H12ClF N·HCl |
| Molecular Weight | 245.18 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Anticancer Activity : Shows potential in inhibiting cancer cell proliferation.
- Neuropharmacological Effects : May have implications in treating neurological disorders.
Antimicrobial Activity
Studies have demonstrated that this compound possesses notable antibacterial effects. For example, it has been evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli.
Minimum Inhibitory Concentration (MIC) Data
The MIC values for this compound against selected bacterial strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.0 |
| Escherichia coli | 16.0 |
| Pseudomonas aeruginosa | 32.0 |
These results indicate that the compound is particularly effective against Staphylococcus aureus, a common Gram-positive pathogen.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer).
Cytotoxicity Data
The following table summarizes the cytotoxic effects observed in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| Caco-2 (Colorectal Cancer) | 10.0 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized to inhibit key enzymes or receptors involved in cell proliferation and survival pathways.
Case Studies
- Antibacterial Efficacy Study : A study published in MDPI highlighted the effectiveness of similar pyrrole derivatives against resistant bacterial strains, suggesting that structural modifications can enhance antimicrobial potency .
- Anticancer Research : In a comparative study, compounds with similar structural motifs demonstrated varying degrees of anticancer activity, emphasizing the role of halogen substitutions in enhancing efficacy against cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride, and how can yield and purity be optimized?
Methodological Answer:
- Synthetic Pathways : The compound is typically synthesized via catalytic hydrogenation of a pyrrolidine precursor substituted with a 2-chloro-6-fluorophenyl group. For example, intermediates like 3-(2-chloro-6-fluorophenyl)-3-oxopropanenitrile (Category D0, EN300-651572) may undergo reduction using palladium or platinum catalysts under controlled hydrogen pressure .
- Optimization Strategies :
- Catalyst Selection : Use Pd/C or PtO₂ for higher selectivity.
- Reaction Monitoring : Employ TLC or HPLC to track intermediate conversion .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography with silica gel improves purity .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure. Fume hoods are mandatory due to potential inhalation risks .
- Waste Disposal : Segregate halogenated waste in labeled containers and coordinate with certified hazardous waste management services .
- Emergency Measures : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : HPLC with UV detection at 254 nm using a C18 column and acetonitrile/water gradient .
Advanced Research Questions
Q. How does stereochemistry (e.g., R/S enantiomers) impact the biological activity of this compound?
Methodological Answer:
- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers (e.g., CAS 1381928-56-8 for R-enantiomer) .
- Biological Assays : Compare enantiomers in receptor-binding studies (e.g., dopamine or serotonin transporters) via radioligand displacement assays .
- Structural Insights : X-ray crystallography (as in ) can correlate stereochemistry with target interaction modes .
Q. How can researchers resolve discrepancies in NMR data for derivatives of this compound?
Methodological Answer:
Q. What strategies mitigate side reactions during functionalization of the pyrrolidine ring?
Methodological Answer:
- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc or Fmoc groups to prevent undesired alkylation .
- Reaction Conditions : Optimize temperature (e.g., -78°C for lithiation) and stoichiometry to minimize overhalogenation .
- In Situ Monitoring : Use FTIR to track reactive intermediates (e.g., carbonyl stretching at ~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
